REACTION_SMILES
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[C:28]([CH3:29])([CH3:30])([CH3:31])[O:32][C:33](=[O:34])[N:35]1[CH2:36][c:37]2[c:38]([n:39][c:40](-[c:44]3[cH:45][n:46][cH:47][cH:48][cH:49]3)[nH:41][c:42]2=[O:43])[CH2:50][CH2:51]1.[CH2:52]1[O:53][CH2:54][CH2:55][O:56][CH2:57]1.[Cl:20][N:21]1[C:22](=[O:23])[CH2:24][CH2:25][C:26]1=[O:27].[c:1]1([P:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[Cl:20][c:42]1[c:37]2[c:38]([n:39][c:40](-[c:44]3[cH:45][n:46][cH:47][cH:48][cH:49]3)[n:41]1)[CH2:50][CH2:51][N:35]([C:33]([O:32][C:28]([CH3:29])([CH3:30])[CH3:31])=[O:34])[CH2:36]2
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Name
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CC(C)(C)OC(=O)N1CCc2nc(-c3cccnc3)[nH]c(=O)c2C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCc2nc(-c3cccnc3)[nH]c(=O)c2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCc2nc(-c3cccnc3)nc(Cl)c2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |